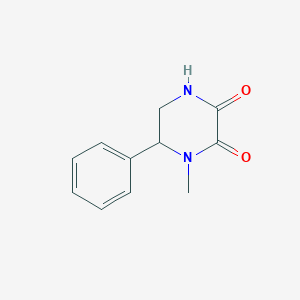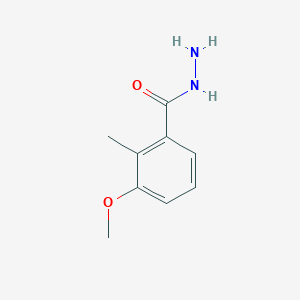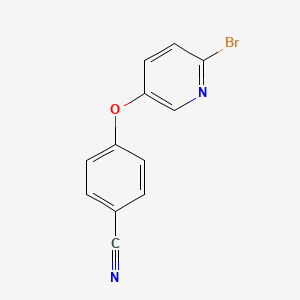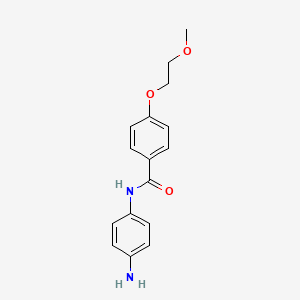
4-(3-Cyclohexylpropanamido)-2-hydroxybenzoic acid
説明
4-(3-Cyclohexylpropanamido)-2-hydroxybenzoic acid (4-CHPBA) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of the naturally occurring amino acid phenylalanine, and is a derivative of the amino acid hydroxybenzoic acid. 4-CHPBA has been studied for its potential use in drug synthesis and drug delivery, as well as its potential applications in biochemistry and physiology.
科学的研究の応用
Environmental Impact and Aquatic Behavior
Research on parabens, which are esters of para-hydroxybenzoic acid, has shed light on their occurrence, fate, and behavior in aquatic environments. Despite treatments that effectively eliminate parabens from wastewater, these compounds persist in effluents at low concentration levels. They are considered emerging contaminants due to their continuous introduction into the environment through the consumption of paraben-based products. The study highlights the need for further research on their toxicity, especially concerning their chlorinated by-products detected in various water sources (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Activities and Molecular Mechanisms
The pharmacological activities and molecular mechanisms of gallic acid, a compound structurally related to hydroxybenzoic acids, have been extensively reviewed. Gallic acid is recognized for its anti-inflammatory properties and potential in treating various inflammation-related diseases. Its mechanisms of action involve modulating MAPK and NF-κB signaling pathways, suggesting its application in developing therapeutic interventions for inflammatory conditions (Bai, Zhang, Tang, Hou, Ai, Chen, Zhang, Wang, & Meng, 2020).
Analytical and Antioxidant Properties
A review on the analytical methods used in determining antioxidant activity outlines the importance of phenolic compounds, including hydroxybenzoic acids, in various fields due to their antioxidant properties. The document discusses various assays to assess the antioxidant capacity, indicating the widespread interest in understanding the roles of these compounds in mitigating oxidative stress (Munteanu & Apetrei, 2021).
Environmental and Health Concerns
Studies on parabens also highlight their endocrine-disrupting and obesogenic properties, raising concerns over their impact on human health, especially regarding adiposity-related measures. Emerging epidemiological evidence suggests a potential association between paraben exposure and increased adiposity, warranting further investigation into their long-term health effects (Xu, Wu, Terry, Zhao, & Chen, 2022).
特性
IUPAC Name |
4-(3-cyclohexylpropanoylamino)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-14-10-12(7-8-13(14)16(20)21)17-15(19)9-6-11-4-2-1-3-5-11/h7-8,10-11,18H,1-6,9H2,(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQKDZDMVRJDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC(=C(C=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclohexylpropanamido)-2-hydroxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![([2,5-Dimethyl-1-(1-naphthyl)-1H-pyrrol-3-YL]methyl)amine](/img/structure/B1451615.png)








![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide](/img/structure/B1451631.png)
![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)